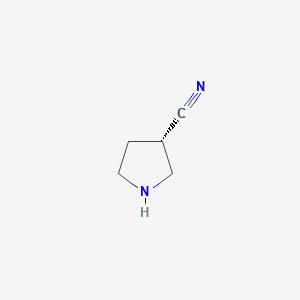
(S)-3-cyano-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-cyano-pyrrolidine is a chiral organic compound with a pyrrolidine ring and a nitrile group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-cyano-pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine-3-carbonitrile precursors using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures the scalability of the synthesis while maintaining the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-cyano-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-cyano-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-3-cyano-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-pyrrolidine-3-carbonitrile: The enantiomer of (S)-3-cyano-pyrrolidine, with similar chemical properties but different biological activities.
Pyrrolidine-2-carbonitrile: A structural isomer with the nitrile group attached to the second carbon atom.
Pyrrolidine-3-carboxamide: A derivative where the nitrile group is replaced by an amide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C5H8N2 |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(3S)-pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m1/s1 |
Clé InChI |
DATJETPTDKFEEF-RXMQYKEDSA-N |
SMILES isomérique |
C1CNC[C@H]1C#N |
SMILES canonique |
C1CNCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















